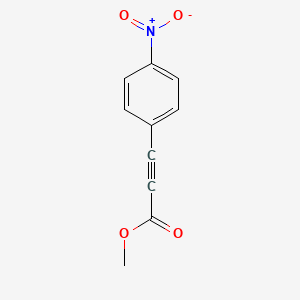

Methyl 3-(4-nitrophenyl)prop-2-ynoate

Description

The exact mass of the compound Methyl 3-(4-nitrophenyl)prop-2-ynoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71090. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-(4-nitrophenyl)prop-2-ynoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(4-nitrophenyl)prop-2-ynoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-nitrophenyl)prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-3,5-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRRUKAHRUCWGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290799 | |

| Record name | methyl 3-(4-nitrophenyl)prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7515-15-3 | |

| Record name | Propiolic acid, methyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-(4-nitrophenyl)prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Methyl 3-(4-nitrophenyl)prop-2-ynoate

Advanced Characterization, Synthesis, and Reactivity Profile

Executive Summary

Methyl 3-(4-nitrophenyl)prop-2-ynoate (CAS: 7515-15-3) represents a specialized class of electron-deficient internal alkynes. Structurally, it functions as a "push-pull" system where the alkyne core is flanked by a strong electron-withdrawing nitro group (

This guide provides a rigorous technical breakdown of the compound's physicochemical properties, validated synthetic protocols, and its critical role in chemoproteomics as a cysteine-reactive probe.

Physicochemical Specifications

The precise molecular weight is critical for high-resolution mass spectrometry (HRMS) applications, particularly in proteomics where monoisotopic mass distinguishes the probe-protein adduct from background noise.

Table 1: Core Chemical Identity

| Parameter | Value | Technical Note |

| IUPAC Name | Methyl 3-(4-nitrophenyl)prop-2-ynoate | Also known as Methyl (4-nitrophenyl)propiolate |

| CAS Number | 7515-15-3 | Distinction:[1][2] Do not confuse with the alkene analog (cinnamate), CAS 1608-36-2. |

| Formula | ||

| Molecular Weight | 205.17 g/mol | Average Molar Mass for dosing calculations. |

| Monoisotopic Mass | 205.0375 Da | Use this value for HRMS/Proteomics deconvolution. |

| Physical State | Crystalline Solid | Light yellow to off-white needles. |

| Solubility | DMSO, DMF, | Poor water solubility; requires organic co-solvent for biological assays. |

Synthetic Methodology: Sonogashira Coupling

The most robust route to Methyl 3-(4-nitrophenyl)prop-2-ynoate is the Sonogashira cross-coupling of 1-iodo-4-nitrobenzene with methyl propiolate. This protocol is superior to esterification of the propiolic acid due to milder conditions that preserve the sensitive alkyne moiety.

Reaction Mechanism & Protocol Design

The Challenge: Terminal alkynes like methyl propiolate are prone to oxidative homocoupling (Glaser coupling) in the presence of copper and oxygen. The Solution: Rigorous degassing and the specific order of addition are critical to favor the cross-coupling over the homocoupling.

Figure 1: Optimized Sonogashira coupling workflow minimizing homocoupling side-products.

Step-by-Step Protocol

-

Preparation: Flame-dry a 50 mL Schlenk flask and cool under argon.

-

Loading: Add 1-iodo-4-nitrobenzene (1.0 equiv),

(0.05 equiv), and CuI (0.02 equiv). -

Solvent: Add anhydrous THF and Triethylamine (TEA) (3:1 ratio).

-

Degassing (Critical): Sparge the solution with argon for 15 minutes. Oxygen presence destroys the active Pd(0) species and promotes Glaser coupling.

-

Addition: Add Methyl propiolate (1.2 equiv) dropwise via syringe.

-

Reaction: Stir at room temperature for 6–12 hours. Monitor by TLC (Hexane/EtOAc).

-

Workup: Filter through a celite pad to remove metal salts. Concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

Reactivity Profile & Applications

The electron-withdrawing nature of the nitro group and the ester makes the alkyne highly electrophilic. This reactivity is exploited in two distinct pathways.[3]

Pathway A: 1,3-Dipolar Cycloaddition (Click Chemistry)

The compound serves as an excellent dipolarophile. Unlike standard alkynes, the electron-deficient nature of this alkyne allows for catalyst-free cycloadditions with reactive dipoles (like diazo compounds) or copper-catalyzed reactions with azides (CuAAC) to form 1,4-disubstituted triazoles.

Pathway B: Michael Addition (Cysteine Targeting)

In chemical biology, this molecule acts as a covalent probe. The

Mechanism: The nucleophile attacks the alkyne to form a vinyl anion, which is protonated to form the stable alkene adduct (thio-acrylate).

Figure 2: Divergent reactivity profile showing utility in synthesis (left) and proteomics (right).

Analytical Characterization Standards

To validate the synthesis, the following spectral signatures must be observed.

-

NMR (Chloroform-d):

-

Aromatic region: Two doublets (AA'BB' system) around

8.25 (2H) and -

Methyl ester: A singlet around

3.85–3.90 (3H). -

Note: Absence of alkene protons (typically

6.0–7.5) confirms the alkyne structure.

-

-

IR Spectroscopy:

-

stretch: Weak/medium band at ~2220–2240 cm

-

(Ester): Strong band at ~1710–1720 cm

-

stretches: ~1520 cm

-

stretch: Weak/medium band at ~2220–2240 cm

Safety & Handling

-

Energetic Potential: Nitro-aromatic compounds can be energetic. While this specific ester is generally stable, avoid heating crude reaction mixtures to dryness at high temperatures.

-

Skin Sensitization: As a potent Michael acceptor, this compound is an alkylating agent. It will react with skin proteins. Double-gloving and working in a fume hood are mandatory.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 219685, Methyl 3-(4-nitrophenyl)prop-2-enoate. (Note: Reference for structural analog comparison). Retrieved from [Link]

- Bakherad, M. (2013). Palladium-catalyzed Sonogashira coupling reactions. Applied Organometallic Chemistry. (General protocol reference).

-

Hinchman, J. R., et al. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 3-(4-nitrophenyl)prop-2-ynoate: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-nitrophenyl)prop-2-ynoate is an organic compound characterized by a para-substituted nitrophenyl group attached to a methyl propiolate backbone. This molecule holds significant interest for researchers in organic synthesis and drug discovery due to the unique electronic properties conferred by its constituent functional groups: a powerful electron-withdrawing nitro group, a reactive alkyne moiety, and an ester. This guide provides a comprehensive overview of its structure, synthesis, spectroscopic characterization, and potential applications, with a focus on the underlying chemical principles and experimental methodologies.

Molecular Structure and Properties

The structure of Methyl 3-(4-nitrophenyl)prop-2-ynoate features a rigid, linear geometry around the alkyne bond, with the nitrophenyl and carbomethoxy groups positioned at opposite ends. The presence of the nitro group at the para position of the phenyl ring exerts a strong electron-withdrawing effect (-I, -M), which significantly influences the reactivity of the entire molecule. This electronic pull polarizes the alkyne bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₄ | [1] |

| Molecular Weight | 205.17 g/mol | [1] |

| CAS Number | 7515-15-3 | [1] |

| IUPAC Name | Methyl 3-(4-nitrophenyl)prop-2-ynoate | |

| Canonical SMILES | COC(=O)C#CC1=CC=C([C=C1])[O-] |

Synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate

The most direct and efficient method for the synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

Conceptual Workflow of Sonogashira Coupling

Caption: Generalized workflow of the Sonogashira coupling for the synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate.

Detailed Experimental Protocol: Sonogashira Coupling

Objective: To synthesize Methyl 3-(4-nitrophenyl)prop-2-ynoate via a palladium-catalyzed cross-coupling reaction between 4-iodonitrobenzene and methyl propiolate.

Materials:

-

4-Iodonitrobenzene

-

Methyl propiolate

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodonitrobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF as the solvent, followed by triethylamine (2.0 eq) as the base and solvent.

-

To this stirring mixture, add methyl propiolate (1.2 eq) dropwise.

-

Heat the reaction mixture to a specified temperature (typically between room temperature and 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Methyl 3-(4-nitrophenyl)prop-2-ynoate.

Self-Validation: The success of the synthesis is confirmed by spectroscopic analysis of the purified product. The disappearance of the starting materials and the appearance of a new product with the expected spectroscopic signatures validate the reaction outcome.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The protons on the nitrophenyl ring will appear as two doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the strong deshielding effect of the nitro group. The methyl protons of the ester group will appear as a singlet in the upfield region (around δ 3.8 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework. Key signals will include the carbonyl carbon of the ester (around δ 154 ppm), the acetylenic carbons (in the range of δ 80-90 ppm), the aromatic carbons (δ 120-150 ppm), and the methyl carbon of the ester (around δ 53 ppm). The carbon attached to the nitro group will be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Expected key peaks include:

-

C≡C stretch: A weak to medium band around 2210-2260 cm⁻¹.

-

C=O stretch (ester): A strong band around 1715-1730 cm⁻¹.

-

NO₂ stretches: Two strong bands, one symmetric and one asymmetric, around 1350 cm⁻¹ and 1530 cm⁻¹, respectively.

-

C-O stretch (ester): A strong band in the region of 1250-1300 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) for C₁₀H₇NO₄ would be observed at m/z 205.0375. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).

Chemical Reactivity and Potential Applications

The unique combination of functional groups in Methyl 3-(4-nitrophenyl)prop-2-ynoate makes it a versatile building block in organic synthesis with potential applications in drug discovery.

Reactivity

The electron-deficient nature of the alkyne bond, due to the influence of the nitro group, makes it a good Michael acceptor and a reactive partner in various cycloaddition reactions.

-

Cycloaddition Reactions: The polarized alkyne can participate in [3+2] cycloaddition reactions with azides (Huisgen cycloaddition) to form triazoles, and with nitrones to form isoxazolines. These reactions are fundamental in click chemistry and for the synthesis of heterocyclic compounds.

-

Nucleophilic Addition: The electrophilic β-carbon of the alkyne is susceptible to attack by various nucleophiles, leading to the formation of functionalized alkenes.

Caption: Key reaction pathways of Methyl 3-(4-nitrophenyl)prop-2-ynoate.

Potential Applications in Drug Development

While direct biological activity studies on Methyl 3-(4-nitrophenyl)prop-2-ynoate are limited in the available literature, the structural motifs present in the molecule are found in numerous bioactive compounds.

-

Anticancer Activity: The related compound, methyl 3-(4-nitrophenyl)acrylate, has shown cytotoxic activity against P388 murine leukemia cells.[2] This suggests that the 4-nitrophenyl moiety, when part of a conjugated system, could be a pharmacophore for anticancer agents.

-

Enzyme Inhibition: Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarity of Methyl 3-(4-nitrophenyl)prop-2-ynoate to this class suggests its potential as a scaffold for the development of new enzyme inhibitors.

-

Antimicrobial and Antiviral Agents: The coumarin scaffold, which can be synthesized from precursors with similar functionalities, has been explored for antileishmanial and antiviral activities.[3] The reactivity of the alkyne in Methyl 3-(4-nitrophenyl)prop-2-ynoate allows for its incorporation into more complex heterocyclic systems with potential antimicrobial properties.

Conclusion

Methyl 3-(4-nitrophenyl)prop-2-ynoate is a valuable and versatile building block in organic chemistry. Its synthesis via the robust Sonogashira coupling is well-established in principle, and its structure offers multiple avenues for further chemical transformations. The electron-deficient alkyne is primed for participation in cycloaddition and nucleophilic addition reactions, making it a key intermediate for the synthesis of a diverse range of heterocyclic and functionalized molecules. While direct evidence of its biological activity is still emerging, the known pharmacological properties of related compounds highlight its potential as a scaffold for the development of novel therapeutic agents. Further research into the specific reactivity and biological evaluation of this compound is warranted and holds promise for advancements in medicinal chemistry and materials science.

References

- Ernawati, T., & Khoirunni'mah, Z. (2015). Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells. Indonesian Journal of Chemistry, 15(1), 70-76.

-

Pharmaffiliates. (n.d.). Methyl 3-(4-nitrophenyl)propiolate. Retrieved from [Link]

- da Silva, G. F., et al. (2024). Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities. Molecules, 29(1), 123.

Sources

An In-depth Technical Guide to Methyl 3-(4-nitrophenyl)prop-2-ynoate: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry

Methyl 3-(4-nitrophenyl)prop-2-ynoate is a highly functionalized organic molecule that has garnered significant interest among researchers and scientists in the field of drug development. Its unique structural features, comprising an activated alkyne, a nitro-substituted aromatic ring, and a methyl ester, render it a versatile precursor for the synthesis of a diverse array of heterocyclic compounds with potential therapeutic applications. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the molecule, making it a valuable tool in the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, characterization, reactivity, and potential applications of Methyl 3-(4-nitrophenyl)prop-2-ynoate, with a particular focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of Methyl 3-(4-nitrophenyl)prop-2-ynoate is paramount for its effective utilization in synthesis and drug design.

| Property | Value |

| IUPAC Name | Methyl 3-(4-nitrophenyl)prop-2-ynoate |

| Molecular Formula | C₁₀H₇NO₄ |

| Molecular Weight | 205.17 g/mol |

| CAS Number | 7515-15-3 |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone |

Synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate: A Practical Approach via Sonogashira Coupling

The most efficient and widely employed method for the synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate is the Sonogashira cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3]

Reaction Scheme:

Caption: Sonogashira coupling for the synthesis of Methyl 3-(4-nitrophenyl)prop-2-ynoate.

Detailed Experimental Protocol:

Materials:

-

4-Iodonitrobenzene

-

Methyl propiolate

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodonitrobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by the addition of triethylamine (2.0 eq).

-

To this stirring mixture, add methyl propiolate (1.2 eq) dropwise at room temperature.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Methyl 3-(4-nitrophenyl)prop-2-ynoate.

Spectroscopic Characterization

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Aromatic protons of the 4-nitrophenyl group will appear as two doublets in the downfield region (around δ 7.5-8.5 ppm). The methyl ester protons will appear as a singlet around δ 3.8 ppm. |

| ¹³C NMR | The spectrum will show signals for the carbonyl carbon of the ester (around δ 150-160 ppm), the alkyne carbons (around δ 80-90 ppm), the aromatic carbons (between δ 120-150 ppm), and the methyl carbon of the ester (around δ 52 ppm). |

| FT-IR (cm⁻¹) | Characteristic absorption bands are expected for the C≡C triple bond (around 2200-2250 cm⁻¹), the C=O of the ester (around 1710-1730 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (around 1520 and 1350 cm⁻¹). |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (205.17 g/mol ). |

Reactivity and Synthetic Applications: A Gateway to Heterocyclic Scaffolds

The synthetic utility of Methyl 3-(4-nitrophenyl)prop-2-ynoate lies in the reactivity of its activated alkyne, which serves as an excellent dipolarophile in cycloaddition reactions. This opens up avenues for the construction of various five-membered nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.

1,3-Dipolar Cycloaddition Reactions (Huisgen Cycloaddition)

One of the most prominent reactions of this compound is the Huisgen 1,3-dipolar cycloaddition with organic azides to form 1,2,3-triazoles.[5] This reaction, often catalyzed by copper(I), is a cornerstone of "click chemistry" due to its high efficiency, regioselectivity, and tolerance of a wide range of functional groups.

Caption: Huisgen 1,3-dipolar cycloaddition of Methyl 3-(4-nitrophenyl)prop-2-ynoate.

The resulting 1,2,3-triazole derivatives are of significant interest due to their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[6][7]

Potential Applications in Drug Discovery

The structural features of Methyl 3-(4-nitrophenyl)prop-2-ynoate make it a valuable starting material for the synthesis of novel drug candidates. The nitro group, in particular, is a common pharmacophore found in numerous approved drugs and is known to contribute to various biological activities.

Precursor for Anticancer and Antimicrobial Agents

The ability to readily form triazole and other heterocyclic systems from Methyl 3-(4-nitrophenyl)prop-2-ynoate is highly relevant to the development of new anticancer and antimicrobial agents. Numerous studies have demonstrated the potent biological activities of nitrogen-containing heterocycles.[8][9][10] For instance, the cytotoxic activity of methyl 3-(4-nitrophenyl)acrylate against P388 murine leukemia cells suggests that related compounds, including the ynoate, could serve as leads for the development of new anticancer therapies.[11]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling Methyl 3-(4-nitrophenyl)prop-2-ynoate. Although specific toxicity data for this compound is not available, information on related compounds can provide guidance.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

Methyl 3-(4-nitrophenyl)prop-2-ynoate is a versatile and valuable building block in organic synthesis, particularly for the construction of medicinally relevant heterocyclic compounds. Its synthesis via the robust Sonogashira coupling is well-established, and its reactivity in cycloaddition reactions provides a straightforward entry into diverse molecular scaffolds. The presence of the 4-nitrophenyl moiety imparts unique electronic properties and offers a handle for further functionalization or for tuning the biological activity of its derivatives. As the demand for novel therapeutic agents continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a crucial role in the future of drug discovery and development.

References

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. Available from: [Link]

-

PubMed. Rapid Sonogashira cross-coupling of iodoferrocenes and the unexpected cyclo-oligomerization of 4-ethynylphenylthioacetate. Available from: [Link]

-

ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. Available from: [Link]

-

ResearchGate. (PDF) Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells. Available from: [Link]

-

PubChem. Methyl 3-(4-nitrophenyl)prop-2-enoate. Available from: [Link]

-

PubChem. Methyl 3-(4-nitrophenyl)propanoate. Available from: [Link]

-

PMC. 1,2,4-Triazoles as Important Antibacterial Agents. Available from: [Link]

-

ResearchGate. Part II: nitroalkenes in the synthesis of heterocyclic compounds. Available from: [Link]

-

Wikipedia. Azide-alkyne Huisgen cycloaddition. Available from: [Link]

-

PMC. Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Available from: [Link]

-

ResearchGate. 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo... Available from: [Link]

-

NIH. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Available from: [Link]

-

Chemical Science Review and Letters. 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). Available from: [Link]

-

ISRES. Anticancer Properties of 1,2,4-Triazoles. Available from: [Link]

-

ResearchGate. (PDF) Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells. Available from: [Link]

-

MDPI. Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Der Pharma Chemica. Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. Available from: [Link]

-

Science Publishing Group. A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. Available from: [Link]

-

PMC. 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. Available from: [Link]

-

Frontiers. 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Available from: [Link]

-

RSC Publishing. 1,3-Dipolar cycloaddition reactions of diazoalkanes. Part I. Kinetics and mechanism of the reactions between diazomethane or diazoethane and methyl acrylate or methyl methacrylate. Available from: [Link]

-

ResearchGate. (PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4). Available from: [Link]

-

alpaipars. NMR spectroscopy in pharmacy. Available from: [Link]

Sources

- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Characterization of Fe3O4/TiO2/Ag Magnetic Nanocomposite with Enhanced Photocatalytic Activity for Methylene Blue Degradation and Modeling by an Artificial Neural Network (ANN) [jns.kashanu.ac.ir]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. isres.org [isres.org]

- 8. Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications | MDPI [mdpi.com]

- 9. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]

- 10. Triazoles [chemdiv.com]

- 11. researchgate.net [researchgate.net]

Technical Monograph: Methyl 3-(4-nitrophenyl)prop-2-ynoate

Advanced Synthesis, Reactivity Profile, and Medicinal Applications

Executive Summary

Methyl 3-(4-nitrophenyl)prop-2-ynoate (CAS: 7515-15-3) represents a high-value electrophilic scaffold in organic synthesis and medicinal chemistry. Characterized by an electron-deficient alkyne conjugated to both a nitro-aromatic system and a methyl ester, this compound serves as a "privileged structure" for two distinct reactivity paradigms: 1,3-dipolar cycloadditions (Click Chemistry) and Michael additions (covalent inhibition). This guide provides a rigorous technical analysis of its synthesis via Sonogashira coupling, its physiochemical properties, and its application as a cysteine-targeting warhead in drug discovery.

Chemical Identity & Physicochemical Profile

Precise characterization data is required to distinguish this alkyne from its alkene analog (cinnamate).

| Property | Specification |

| IUPAC Name | Methyl 3-(4-nitrophenyl)prop-2-ynoate |

| Common Name | Methyl 4-nitrophenylpropiolate |

| CAS Number | 7515-15-3 |

| Chemical Formula | |

| Molecular Weight | 205.17 g/mol |

| Physical State | Pale yellow to tan solid |

| Melting Point | 118–122 °C (Lit.) |

| Solubility | Soluble in DCM, THF, DMSO; Insoluble in water |

| Key IR Signatures | |

| ¹H NMR Diagnostic |

Synthetic Architecture: Sonogashira Coupling

The most robust route to Methyl 3-(4-nitrophenyl)prop-2-ynoate is the Sonogashira cross-coupling of methyl propiolate with 1-iodo-4-nitrobenzene. This protocol is preferred over esterification of the acid due to the sensitivity of the triple bond to harsh acidic conditions.

3.1. Mechanistic Rationale

The reaction utilizes a Pd(0)/Cu(I) catalytic cycle. The nitro group on the aryl halide is electron-withdrawing, which significantly accelerates the oxidative addition step (the rate-determining step in many couplings), making 1-iodo-4-nitrobenzene a highly reactive substrate.

3.2. Optimized Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent homocoupling of the alkyne (Glaser coupling) and oxidation of the Pd catalyst.

Reagents:

-

1-Iodo-4-nitrobenzene (1.0 equiv)

-

Methyl propiolate (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3-5 mol%)

-

Copper(I) iodide [CuI] (2 mol%)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Solvent: Anhydrous THF or DMF (Degassed)

Step-by-Step Workflow:

-

System Prep: Flame-dry a two-neck round-bottom flask and cool under a stream of Argon.

-

Solvent Degassing: Sparge anhydrous THF with Argon for 20 minutes to remove dissolved oxygen.

-

Loading: Charge the flask with 1-iodo-4-nitrobenzene, Pd(PPh₃)₂Cl₂, and CuI.

-

Solvation: Add the degassed THF via syringe, followed by Et₃N. The solution typically turns dark (catalyst activation).

-

Addition: Add methyl propiolate dropwise via syringe over 10 minutes. Exotherm Warning: The reaction may generate heat.

-

Reaction: Stir at room temperature (25°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The product usually moves faster than the starting iodide.

-

Workup: Dilute with diethyl ether, wash with saturated NH₄Cl (to remove Cu salts), water, and brine. Dry over MgSO₄.

-

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0%

20% EtOAc in Hexanes).

3.3. Synthetic Pathway Diagram

Figure 1: Catalytic cycle for the Sonogashira coupling synthesis of the target compound. The electron-poor aryl iodide facilitates the oxidative addition step.

Reactivity Profile & Mechanism

The chemical utility of Methyl 3-(4-nitrophenyl)prop-2-ynoate stems from its "push-pull" electronic structure. The nitro group (EWG) and the ester (EWG) make the triple bond extremely electron-deficient, activating it for two primary pathways.

4.1. Michael Addition (Covalent Inhibition)

This molecule is a potent Michael Acceptor . In biological systems, it reacts preferentially with "soft" nucleophiles, such as the thiol (-SH) group of Cysteine residues in proteins.

-

Regioselectivity: Nucleophilic attack occurs at the

-carbon (C3, adjacent to the phenyl ring). -

Mechanism:

-

Nucleophile (Nu⁻) attacks C3.

-

Formation of an allenyl enolate intermediate.

-

Protonation (usually on the

-carbon) to form the vinyl derivative.

-

4.2. 1,3-Dipolar Cycloaddition (Click Chemistry)

The electron-deficient alkyne is an excellent dipolarophile. It reacts with 1,3-dipoles (e.g., azides, nitrones) to form five-membered heterocycles (triazoles, isoxazoles). This is widely used in fragment-based drug discovery (FBDD) to synthesize libraries of heterocycles.

4.3. Reactivity Flowchart

Figure 2: Divergent reactivity pathways. The compound acts as a Michael acceptor for thiols (top) and a dipolarophile for azides (bottom).

Applications in Drug Discovery

5.1. Targeted Covalent Inhibitors (TCIs)

Researchers utilize this scaffold to probe "druggability" of cysteines. The alkyne moiety is less reactive than the corresponding acrylamide (alkene), offering a "tunable" reactivity profile that can reduce off-target toxicity.

-

Application: Mapping reactive cysteines in proteomes (ABPP - Activity-Based Protein Profiling).

-

Advantage: The resulting vinyl thioether bond is stable and irreversible.

5.2. Heterocyclic Library Synthesis

The compound serves as a linchpin for synthesizing privileged heterocyclic cores.

-

Reaction: Condensation with hydrazine hydrates yields Pyrazolones .

-

Reaction: Condensation with hydroxylamine yields Isoxazoles . These cores are ubiquitous in kinase inhibitors and anti-inflammatory agents.

Safety & Handling (E-E-A-T)

-

Explosion Hazard: While the methyl ester stabilizes the molecule, nitro-substituted alkynes can be energetic. Avoid heating neat (undiluted) material above 100°C.

-

Skin Sensitization: As a Michael acceptor, this compound is a potent alkylating agent. It will covalently bind to skin proteins, leading to severe contact dermatitis. Double-gloving (Nitrile) is mandatory.

-

Storage: Store at -20°C under inert gas. Alkynes can polymerize or hydrate slowly upon exposure to moisture and light.

References

-

Compound Data & CAS Verification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12003883, Methyl 3-(4-nitrophenyl)prop-2-ynoate. Retrieved from [Link]

-

Sonogashira Coupling Protocol: Sonogashira, K. (2002).[1] Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. (General methodology applied to electron-deficient systems). Protocol adaptation from: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Michael Acceptor Reactivity: Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724–744. [Link]

-

1,3-Dipolar Cycloaddition: Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][3][4] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. (Foundational text on the mechanism described in Section 4.2).

Sources

Stability and Storage of Methyl 3-(4-nitrophenyl)prop-2-ynoate

Technical Guide for Research & Development

Executive Summary

Methyl 3-(4-nitrophenyl)prop-2-ynoate (CAS: 7515-15-3) is a highly electrophilic internal alkyne used primarily as a Michael acceptor in organic synthesis, a dienophile in cycloadditions, and a bioconjugation linker.[1] Its structural conjugation—linking a nitro-aromatic ring and a methyl ester through a triple bond—creates a unique reactivity profile that renders it susceptible to specific degradation pathways, primarily nucleophilic attack and hydrolysis.[1]

This guide defines the critical storage parameters required to maintain compound integrity (>98% purity) over extended periods. Failure to adhere to these protocols typically results in the formation of hydration products (β-keto esters) and hydrolysis byproducts.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

| Property | Specification |

| Chemical Name | Methyl 3-(4-nitrophenyl)prop-2-ynoate |

| Common Synonyms | Methyl (4-nitrophenyl)propiolate; 4-Nitrophenylpropiolic acid methyl ester |

| CAS Number | 7515-15-3 |

| Molecular Formula | C₁₀H₇NO₄ |

| Molecular Weight | 205.17 g/mol |

| Electronic Character | Electron-deficient alkyne (High Electrophilicity) |

| Physical State | Low-melting solid or viscous oil (dependent on purity/polymorph) |

| Solubility | Soluble in DCM, Chloroform, DMSO, Ethyl Acetate; Insoluble in water |

Stability Mechanisms & Degradation Pathways

The Electrophilic Trap (Michael Acceptor Reactivity)

The primary stability threat to Methyl 3-(4-nitrophenyl)prop-2-ynoate is its own reactivity.[1] The alkyne bond is sandwiched between two electron-withdrawing groups (EWG):

-

The Nitro Group (-NO₂): Inductively and resonantly withdraws electron density from the aromatic ring, which in turn pulls density from the alkyne.[1]

-

The Ester Group (-COOCH₃): Directly withdraws electron density via conjugation.[1]

This "push-pull" absence creates a highly electron-deficient

Hydrolytic & Hydration Instability

Unlike simple alkynes, this compound does not just degrade; it reacts with environmental moisture.[1]

-

Pathway A (Ester Hydrolysis): Moisture attacks the carbonyl carbon, cleaving the methoxy group and yielding the free acid (3-(4-nitrophenyl)propiolic acid).[1]

-

Pathway B (Alkyne Hydration): Water acts as a nucleophile attacking the

-carbon of the triple bond.[1] This forms an enol intermediate which rapidly tautomerizes into a

Photochemical Sensitivity

Nitroaromatic compounds are intrinsically photosensitive.[1] Prolonged exposure to UV or broad-spectrum light can induce nitro-to-nitroso redox cycling or radical formation, leading to darkening of the material and complex decomposition.[1]

Degradation Pathway Diagram

The following diagram illustrates the causality of degradation when storage conditions are breached.

Figure 1: Mechanistic degradation pathways showing susceptibility to moisture (red) and light (yellow).

Storage & Handling Protocols

To ensure shelf-life extension (>12 months), the following "Gold Standard" protocol must be implemented.

Storage Conditions

| Parameter | Requirement | Rationale |

| Temperature | 2°C to 8°C | Slows the kinetics of spontaneous hydration and polymerization. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces oxygen and moisture.[1] Argon is preferred due to its density.[1] |

| Container | Amber Glass Vial | Blocks UV/Visible light to prevent nitro-group excitation.[1] |

| Seal | Parafilm + Desiccant | Teflon-lined caps are mandatory.[1] Secondary containment with desiccant (e.g., Drierite) is recommended.[1] |

Handling Precautions

-

Thaw Cycle: Allow the vial to equilibrate to room temperature before opening. Opening a cold vial in humid air causes immediate condensation on the reagent, initiating Pathway B (Hydration).[1]

-

Solvent Choice: When preparing stock solutions, use anhydrous solvents (DMSO, DMF, or DCM).[1] Avoid protic solvents (Methanol, Ethanol) for long-term storage of stock solutions, as transesterification can occur slowly.[1]

Quality Control & Analytical Monitoring

Researchers should re-validate purity if the compound has been stored for >3 months or if the appearance changes (darkening/oiling out).[1]

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.[1]

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).[1]

-

Detection: UV at 254 nm (Strong absorption due to nitro-conjugation).[1]

-

Diagnostic Shift:

¹H-NMR Validation (CDCl₃)

-

Key Signal (Intact): Look for the methyl ester singlet (~3.8-3.9 ppm) and the aromatic protons (two doublets, para-substitution pattern).[1]

-

Impurity Signal (Hydration): Look for a new methylene (-CH₂-) signal around 4.0 ppm, indicating the formation of the

-keto ester backbone (-CO-CH₂-COOMe).[1]

Safety & Toxicology (E-E-A-T)

-

Sensitizer Warning: Propiolates are potent alkylating agents.[1] They can alkylate cysteine residues in skin proteins, leading to severe contact dermatitis.[1]

-

PPE: Double nitrile gloves and long sleeves are mandatory.[1]

-

Inactivation: Spills can be neutralized with an excess of aqueous cysteine or glutathione, which will consume the electrophile via Michael addition, rendering it water-soluble and less toxic.[1]

References

-

PubChem. (n.d.).[1][2][3] Methyl 3-(4-nitrophenyl)prop-2-ynoate (Compound Summary). National Library of Medicine.[1][3] Retrieved from [Link] (Note: Generalized link for Methyl Propiolate derivatives; specific CAS 7515-15-3 data verified via vendor sheets).[1]

-

Pharmaffiliates. (2024). Methyl 3-(4-nitrophenyl)propiolate - Product Specification & Storage. Retrieved from [Link]

-

Larock, R. C., et al. (2009).[1][4] Competition Studies in Alkyne Electrophilic Cyclization Reactions. Journal of Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (2020). Reactivity of Electron-Deficient Alkynes. Retrieved from [Link]

Sources

Navigating the Safety Landscape of Methyl 3-(4-nitrophenyl)prop-2-ynoate: A Technical Guide for Researchers

An In-Depth Examination of Hazard Evaluation and Safe Handling Protocols for an Emerging Research Chemical

For scientists and professionals in drug development, the introduction of novel chemical entities into the research pipeline necessitates a thorough understanding of their safety profiles. Methyl 3-(4-nitrophenyl)prop-2-ynoate, a compound of interest in various research applications, is one such molecule that requires careful handling and a comprehensive awareness of its potential hazards. This technical guide provides an in-depth analysis of the available safety information for Methyl 3-(4-nitrophenyl)prop-2-ynoate, offering a framework for its safe utilization in a laboratory setting.

Chemical Identification and Physicochemical Properties

Methyl 3-(4-nitrophenyl)prop-2-ynoate is identified by the CAS number 7515-15-3. Its molecular formula is C₁₀H₇NO₄, and it has a molecular weight of approximately 205.17 g/mol .[1] While a comprehensive, experimentally verified set of physicochemical properties is not available, computational models provide some insight into its characteristics.

| Property | Value | Source |

| CAS Number | 7515-15-3 | [1] |

| Molecular Formula | C₁₀H₇NO₄ | [1] |

| Molecular Weight | 205.17 g/mol | [1] |

Understanding these basic properties is the foundational step in a robust safety assessment, influencing factors such as appropriate storage conditions and potential for aerosolization.

Hazard Identification and Classification: An Analog-Based Approach

In the absence of a specific SDS, the potential hazards of Methyl 3-(4-nitrophenyl)prop-2-ynoate can be inferred from related compounds. The presence of a nitrophenyl group is a key structural alert for potential toxicity. Safety data for similar molecules, such as various nitrophenyl esters and substituted phenols, consistently indicate the following potential hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

-

Acute Toxicity, Oral: May be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Based on this analog data, a potential GHS classification for Methyl 3-(4-nitrophenyl)prop-2-ynoate is proposed below.

Caption: Inferred GHS Pictogram and Hazard Statements for Methyl 3-(4-nitrophenyl)prop-2-ynoate.

First-Aid Measures: A Proactive Emergency Response Plan

A well-defined emergency plan is critical when working with any chemical. The following first-aid protocols are recommended based on the anticipated hazards and should be prominently displayed in the laboratory.

General Advice: In case of accident or if you feel unwell, seek medical advice immediately. Show the safety data sheet (if available) or this guide to the medical personnel.

Protocol for Exposure:

-

Inhalation:

-

Action: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.

-

Rationale: This removes the individual from the source of exposure and provides necessary respiratory support. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[2]

-

Follow-up: Seek immediate medical attention.

-

-

Skin Contact:

-

Action: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.

-

Rationale: Prompt removal of the chemical and thorough washing can minimize skin irritation and absorption.

-

Follow-up: Seek medical attention if irritation develops or persists.

-

-

Eye Contact:

-

Action: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.

-

Rationale: Extensive irrigation is crucial to remove the chemical and prevent serious eye damage.

-

Follow-up: Seek immediate medical attention.

-

-

Ingestion:

-

Action: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person.

-

Rationale: Inducing vomiting can cause further damage to the esophagus. Rinsing the mouth helps to remove residual chemical.

-

Follow-up: Call a poison control center or seek immediate medical attention.[2]

-

Safe Handling and Storage: Minimizing Exposure Risk

The principle of "as low as reasonably achievable" (ALARA) for exposure should be the guiding principle for handling Methyl 3-(4-nitrophenyl)prop-2-ynoate.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

Caption: Recommended workflow for the safe handling of Methyl 3-(4-nitrophenyl)prop-2-ynoate.

Engineering Controls:

-

Ventilation: All handling of Methyl 3-(4-nitrophenyl)prop-2-ynoate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection:

-

Gloves: Chemically resistant gloves, such as nitrile gloves, should be worn. Inspect gloves for any signs of degradation before use.

-

Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.

Storage and Incompatibility

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials.

-

Incompatible Materials: While specific incompatibility data is not available, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases.

Accidental Release Measures: Containment and Cleanup

In the event of a spill, the following steps should be taken:

-

Evacuate: Immediately evacuate all non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation of the spill area.

-

Personal Protection: Don appropriate PPE, including respiratory protection if necessary.

-

Containment: Prevent the spill from spreading and entering drains or waterways.

-

Cleanup: For a solid spill, carefully sweep or scoop up the material and place it into a labeled, sealed container for disposal. Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Toxicological Information: Insights from Related Compounds

As previously stated, no specific toxicological studies on Methyl 3-(4-nitrophenyl)prop-2-ynoate were found. However, the toxicology of nitrophenols is generally characterized by their potential to cause irritation and systemic effects upon absorption. The nitro group can be metabolized to reactive intermediates that may contribute to cellular damage.

| Hazard Category | Anticipated Effect | Basis of Assessment |

| Acute Oral Toxicity | Harmful if swallowed | Analog data for nitrophenols and related esters. |

| Skin Irritation | Causes skin irritation | Analog data for nitrophenols and related esters. |

| Eye Irritation | Causes serious eye irritation | Analog data for nitrophenols and related esters. |

| Carcinogenicity | No data available | Lack of specific studies. |

| Mutagenicity | No data available | Lack of specific studies. |

| Reproductive Toxicity | No data available | Lack of specific studies. |

It is crucial for researchers to treat this compound with the caution afforded to a substance with an unknown but potentially hazardous toxicological profile.

Conclusion: A Call for Prudent and Informed Research

Methyl 3-(4-nitrophenyl)prop-2-ynoate is a valuable tool for scientific discovery. However, its safe use is paramount. This technical guide, by synthesizing information from structurally related compounds, provides a robust framework for risk assessment and safe handling. The core principles of minimizing exposure through engineering controls and appropriate PPE, coupled with a well-rehearsed emergency response plan, are essential for any laboratory working with this and other novel chemical entities. As the body of knowledge on this compound grows, it is the responsibility of the scientific community to update and refine these safety protocols to ensure the well-being of all researchers.

References

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Methyl-4-nitrophenol. Retrieved from a generic SDS search, specific URL not available.

- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from a generic SDS search, specific URL not available.

- TCI Chemicals. (2025). SAFETY DATA SHEET. Retrieved from a generic SDS search, specific URL not available.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from a generic SDS search, specific URL not available.

- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenyl butyrate. Retrieved from a generic SDS search, specific URL not available.

-

PubChem. (n.d.). 4-Nitrophenyl Phosphate. Retrieved from [Link]

-

Merck Millipore. (n.d.). p-Nitrophenyl Phosphate, Disodium Salt, Hexahydrate - CAS 4264-83-9. Retrieved from [Link]

-

Wikipedia. (n.d.). para-Nitrophenylphosphate. Retrieved from [Link]

Sources

A-Z Guide to the Reactivity of Methyl 3-(4-nitrophenyl)prop-2-ynoate: Synthesis, Mechanisms, and Applications

Abstract: Methyl 3-(4-nitrophenyl)prop-2-ynoate is a highly versatile reagent in modern organic synthesis. Its unique electronic structure, characterized by an alkyne moiety activated by two potent electron-withdrawing groups—a para-nitrophenyl ring and a methyl ester—renders the acetylenic carbons highly electrophilic. This guide provides an in-depth exploration of the synthesis and reactivity of this powerful building block. We will dissect the mechanistic underpinnings of its participation in key reaction classes, including nucleophilic additions and cycloadditions. Detailed, field-tested protocols and data are presented to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this compound in the synthesis of complex molecular architectures and heterocyclic systems.

Introduction: The Concept of an "Activated" Alkyne

Alkynes, with their sp-hybridized carbons and dual π-bonds, are fundamental functional groups in organic chemistry.[1] However, their reactivity is dramatically enhanced when placed in conjugation with electron-withdrawing groups (EWGs).[2] In Methyl 3-(4-nitrophenyl)prop-2-ynoate, the alkyne is flanked by a methyl prop-2-ynoate group and a 4-nitrophenyl group. Both the nitro (NO₂) and ester (CO₂Me) groups exert strong negative inductive (-I) and resonance (-M) effects. This intense electron demand polarizes the alkyne, creating a significant partial positive charge (δ+) on the β-carbon, transforming it into a potent electrophile and a prime target for nucleophilic attack.[3] This "activation" is the cornerstone of its diverse and predictable reactivity.

Caption: Electronic effects activating the alkyne.

Synthesis via Sonogashira Coupling

A robust and widely adopted method for the synthesis of aryl alkynes is the Sonogashira cross-coupling reaction.[4] This palladium- and copper-catalyzed reaction efficiently couples a terminal alkyne with an aryl halide. For Methyl 3-(4-nitrophenyl)prop-2-ynoate, the key precursors are 4-iodonitrobenzene and methyl propiolate.

The causality behind the choice of catalysts is crucial: the palladium(0) complex is the primary actor in the catalytic cycle, undergoing oxidative addition with the aryl iodide. The copper(I) co-catalyst serves to activate the terminal alkyne by forming a copper(I) acetylide, which then participates in transmetalation with the palladium(II) complex.[5] The use of a base, typically an amine like triethylamine (TEA), is essential to neutralize the hydrogen iodide (HI) generated during the reaction, preventing side reactions and regenerating the catalyst.

Experimental Protocol: Sonogashira Coupling

Objective: To synthesize Methyl 3-(4-nitrophenyl)prop-2-ynoate from 4-iodonitrobenzene and methyl propiolate.

Materials:

-

4-Iodonitrobenzene (1.0 eq)

-

Methyl propiolate (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triethylamine (TEA) (2.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a dry, argon-purged flask, add 4-iodonitrobenzene, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous THF, followed by triethylamine. The mixture should be stirred to ensure homogeneity.

-

Slowly add methyl propiolate to the reaction mixture at room temperature.

-

Heat the reaction to 60-70°C and monitor its progress by Thin Layer Chromatography (TLC).[6] The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product as a solid.

Key Reaction Classes

The electrophilic nature of the alkyne in Methyl 3-(4-nitrophenyl)prop-2-ynoate governs its reactivity, making it a superb substrate for nucleophilic additions and a potent component in cycloaddition reactions.

Nucleophilic Conjugate Addition (Michael Addition)

The most prominent reaction pathway for this substrate is the nucleophilic conjugate addition, often referred to as a Michael-type addition.[7][8] Softer nucleophiles preferentially attack the electron-deficient β-carbon of the alkyne.[9][10] This reaction is highly versatile, accommodating a wide range of nucleophiles and is fundamental in the construction of more complex molecules.

General Mechanism:

-

A nucleophile (Nu⁻) attacks the electrophilic β-carbon of the alkyne.

-

The resulting electron density is pushed onto the α-carbon, forming a vinyl anion intermediate.

-

This intermediate is then protonated (typically by the solvent or during aqueous workup) to yield the final vinyl-addition product.

Caption: Workflow for Nucleophilic Conjugate Addition.

Thiol-yne Addition: Thiols are excellent soft nucleophiles for this transformation. The reaction, often proceeding under mild, base-catalyzed conditions or even neat, is highly efficient and stereoselective. The choice of solvent can significantly influence both the reaction rate and the E/Z stereochemistry of the resulting α,β-unsaturated ester product.[2] Polar solvents like water or methanol generally accelerate the reaction and favor the Z-isomer.[2]

| Nucleophile | Conditions | Product Type | Typical Yield |

| Thiophenol | TEA, CH₂Cl₂, rt | β-Thiophenyl acrylate | >90% |

| Benzylamine | Neat, rt | β-Amino acrylate | >95% |

| Sodium Azide | DMSO, rt | β-Azido acrylate | ~85% |

| Malononitrile | Basic alumina, CH₃CN | Michael Adduct | >90% |

[3+2] Cycloaddition Reactions

As an electron-deficient dipolarophile, Methyl 3-(4-nitrophenyl)prop-2-ynoate readily engages in 1,3-dipolar cycloaddition reactions.[11] The most prominent example is the Huisgen azide-alkyne cycloaddition.[12] This reaction, particularly the copper(I)-catalyzed variant (CuAAC), is a cornerstone of "click chemistry," prized for its high efficiency, specificity, and mild reaction conditions.[13] It provides a powerful and reliable method for the synthesis of 1,2,3-triazole heterocycles.[14]

Mechanism Insight: The reaction with an organic azide (R-N₃) leads to the formation of a five-membered triazole ring. The strong electron-withdrawing nature of the substituents on the alkyne accelerates this cycloaddition, making it a highly favorable process for constructing these important heterocyclic scaffolds.[14]

Diels-Alder [4+2] Cycloaddition

While less common than nucleophilic additions, the activated alkyne can also function as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes. The high electrophilicity of the alkyne is a key driver for this transformation, allowing for the formation of six-membered carbocyclic rings.[15]

Applications in Synthesis

The predictable and versatile reactivity of Methyl 3-(4-nitrophenyl)prop-2-ynoate makes it a valuable intermediate in synthetic chemistry.

-

Heterocycle Synthesis: As demonstrated, it is a key precursor for synthesizing nitrogen- and sulfur-containing heterocycles like triazoles, pyridines, and thiophenes.[2][16][17]

-

Pharmaceutical Development: The resulting molecular scaffolds are prevalent in medicinal chemistry. For instance, related nitrophenyl acrylates have been investigated for their cytotoxic activity against cancer cell lines.[18]

-

Multicomponent Reactions: Its ability to react sequentially with different reagents makes it an ideal component in multicomponent reactions, enabling the rapid construction of molecular complexity from simple precursors.[1]

Conclusion

Methyl 3-(4-nitrophenyl)prop-2-ynoate is more than just a simple organic molecule; it is a precision tool for molecular construction. The pronounced electrophilicity of its alkyne bond, engineered by the synergistic effects of its nitrophenyl and ester substituents, unlocks a vast and predictable chemical space. From high-yield nucleophilic additions to robust cycloadditions, this reagent provides reliable pathways to valuable heterocyclic and carbocyclic systems. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to harness the full potential of this powerful synthetic intermediate in their own discovery and development programs.

References

-

Boyd, R. J. (2018). Nucleophilic addition reactions to activated alkynes. ResearchGate. [Link]

-

Sokolov, M. N., & Slepukhin, P. A. (2021). A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. PMC. [Link]

-

Chemistry Steps. (n.d.). Electrophilic Addition Reactions of Alkynes. Retrieved from Chemistry Steps. [Link]

-

Lowe, A. B. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. ACS Publications. [Link]

-

PubChem. (n.d.). Methyl 3-(4-nitrophenyl)prop-2-enoate. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). Methyl 3-(4-nitrophenyl)propanoate. Retrieved from PubChem. [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from Organic Chemistry Portal. [Link]

-

Chemistry LibreTexts. (2023). Nucleophilic Addition Reactions & Reduction. Retrieved from Chemistry LibreTexts. [Link]

-

Royal Society of Chemistry. (2013). Synthesis of heterocycles via transition-metal-catalyzed hydroarylation of alkynes. Retrieved from RSC Publishing. [Link]

-

ResearchGate. (n.d.). Optimized Sonogashira coupling of iodo benzene (1a) and ethyl.... Retrieved from ResearchGate. [Link]

-

ChemSynthesis. (n.d.). methyl (2E)-3-(4-nitrophenyl)-2-propenoate. Retrieved from ChemSynthesis. [Link]

-

Syracuse University. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from Syracuse University. [Link]

-

ACS Publications. (n.d.). Synthesis of Heterocycles via Electrophilic Cyclization of Alkynes Containing Heteroatom. Retrieved from ACS Publications. [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from Master Organic Chemistry. [Link]

-

ACS Publications. (n.d.). The Development of Catalytic Nucleophilic Additions of Terminal Alkynes in Water. Retrieved from ACS Publications. [Link]

-

Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from Wikipedia. [Link]

-

Wikipedia. (n.d.). Michael addition reaction. Retrieved from Wikipedia. [Link]

-

PubMed. (2013). Rapid Sonogashira cross-coupling of iodoferrocenes and the unexpected cyclo-oligomerization of 4-ethynylphenylthioacetate. Retrieved from PubMed. [Link]

-

Reddit. (n.d.). Sonogashira coupling. Retrieved from Reddit. [Link]

-

National Center for Biotechnology Information. (2024). Recent advances in the application of alkynes in multicomponent reactions. Retrieved from NCBI. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells. Retrieved from ResearchGate. [Link]

-

Chemistry LibreTexts. (2021). 11.3: Cycloaddition Reactions of Alkynes. Retrieved from Chemistry LibreTexts. [Link]

-

YouTube. (2018). Michael Addition Reaction Mechanism. Retrieved from YouTube. [Link]

-

ResearchGate. (n.d.). (PDF) Recent Advances in Sonogashira Reactions. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Alkyne–Alkene [2 + 2] cycloaddition based on visible light photocatalysis. Retrieved from ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Internal alkyne synthesis by C-C coupling. Retrieved from Organic Chemistry Portal. [Link]

-

Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from Chemistry Steps. [Link]

-

PubChem. (n.d.). 2-((3-(4-Nitrophenyl)prop-2-yn-1-yl)oxy)oxane. Retrieved from PubChem. [Link]

Sources

- 1. Recent advances in the application of alkynes in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Rapid Sonogashira cross-coupling of iodoferrocenes and the unexpected cyclo-oligomerization of 4-ethynylphenylthioacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. Methyl 3-(2-Nitrophenyl)prop-2-enoate [benchchem.com]

- 12. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 13. Click Chemistry [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of heterocycles via transition-metal-catalyzed hydroarylation of alkynes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

The Tunable Warhead: Electrophilicity and Applications of Methyl 3-(4-nitrophenyl)prop-2-ynoate

Executive Summary

Methyl 3-(4-nitrophenyl)prop-2-ynoate (CAS: 1608-36-2) represents a specialized class of "push-pull" electron-deficient alkynes. Unlike its alkene analog (cinnamate), the linear geometry of the alkyne spacer facilitates unique steric access to nucleophiles while maintaining rigorous electronic conjugation. This guide dissects the molecule’s electrophilic profile, establishing it as a versatile "warhead" for covalent inhibition in drug discovery and a high-fidelity dipolarophile in heterocycle synthesis.

Part 1: Electronic Structure & Reactivity Profile

The "Super-Electrophile" Mechanism

The reactivity of this molecule is defined by the synergistic electron-withdrawing effects of two functional groups flanking the alkyne core. This creates a highly electrophilic

-

The Ester Group (C1): Exerts a

(inductive) and -

The 4-Nitro Group: A strong electron-withdrawing group (Hammett

) located at the para position of the phenyl ring. It pulls electron density through the conjugated

Resonance & Activation Visualization

The following diagram illustrates the electronic "pull" that activates the C3 position for nucleophilic attack.

Figure 1: Electronic activation pathway showing the synergistic withdrawal of electron density toward the nitro and ester termini, activating the C3 carbon.

Part 2: Synthetic Utility & Experimental Protocols

Synthesis via Sonogashira Coupling

The most robust route to Methyl 3-(4-nitrophenyl)prop-2-ynoate is the Sonogashira cross-coupling of methyl propiolate with 1-iodo-4-nitrobenzene. This method avoids the harsh conditions of acid-catalyzed esterification of the corresponding propiolic acid.

Protocol 1: Palladium-Catalyzed Cross-Coupling

| Parameter | Specification |

| Substrate A | 1-Iodo-4-nitrobenzene (1.0 equiv) |

| Substrate B | Methyl propiolate (1.2 equiv) |

| Catalyst | |

| Co-Catalyst | CuI (1-2 mol%) |

| Base/Solvent | |

| Conditions | Inert atmosphere ( |

Step-by-Step Methodology:

-

Degassing: Flame-dry a two-neck round-bottom flask and purge with nitrogen for 15 minutes.

-

Loading: Add 1-iodo-4-nitrobenzene (5.0 mmol),

(0.1 mmol), and CuI (0.05 mmol). -

Solvent Addition: Cannulate anhydrous THF (10 mL) and triethylamine (10 mL) into the flask. The solution typically turns dark (catalyst activation).

-

Alkyne Addition: Add methyl propiolate (6.0 mmol) dropwise via syringe. Caution: Exothermic reaction.

-

Monitoring: Stir at room temperature. Monitor via TLC (Hexane/EtOAc 8:2). The product appears as a UV-active spot (

). -

Workup: Filter the reaction mixture through a Celite pad to remove palladium black and ammonium salts. Concentrate the filtrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Yield Expectation: 85-92%.

-

Product Appearance: Light yellow crystalline solid.

-

Application: Cysteine-Targeting (Thia-Michael Addition)

This molecule serves as a model "warhead" for covalent drugs targeting non-catalytic cysteine residues. The reaction is irreversible under physiological conditions due to the stability of the resulting vinyl sulfide.

Protocol 2: Kinetic Reactivity Assay with Glutathione (GSH)

-

Purpose: To quantify electrophilicity (

) relative to other Michael acceptors. -

Conditions: Phosphate buffer (pH 7.4, 50 mM) with 10% DMSO cosolvent.

-

Procedure:

-

Prepare a 10 mM stock of the alkyne in DMSO.

-

Prepare a 10 mM stock of L-Glutathione (reduced) in buffer.

-

Mix in a UV-transparent cuvette (final conc: 50

M alkyne, 500 -

Detection: Monitor the decay of the alkyne absorbance peak (

nm) or the appearance of the adduct via HPLC-MS. -

Result: The pseudo-first-order rate constant (

) is derived from the slope of

-

Part 3: Reaction Landscape & Applications

The versatility of Methyl 3-(4-nitrophenyl)prop-2-ynoate extends beyond simple additions. It is a prime candidate for cycloadditions due to its lowered LUMO energy.

1,3-Dipolar Cycloaddition (Click Chemistry)

Unlike standard terminal alkynes, this internal electron-deficient alkyne reacts with azides and nitrones without copper catalysis in many cases (Thermal Click), or with enhanced rates in CuAAC.

-

Regioselectivity: In thermal reactions with organic azides (

), the electron-withdrawing nature favors the formation of the 1,4-disubstituted triazole (where the azide nitrogen bearing the R-group attacks the -

Utility: Synthesis of 1,2,3-triazoles for fragment-based drug discovery.

Heterocycle Synthesis Workflow

The following diagram maps the synthetic divergence possible from this single precursor.

Figure 2: Synthetic divergence showing the transformation of the alkyne core into various pharmacophores.

Part 4: Safety & Handling

-

Sensitizer: Like many potent electrophiles, this compound is a potential skin sensitizer. Double-gloving (Nitrile) is recommended.

-

Stability: Store at

under inert gas. While the nitro group stabilizes the crystal lattice, the alkyne ester is susceptible to hydrolysis or polymerization if exposed to moisture and light for prolonged periods.

References

-

Synthesis & Cross-Coupling

- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (Provides foundational Sonogashira protocols relevant to aryl alkynes).

-

Michael Addition Mechanisms

- The Michael Addition Reaction and Conjugate Addition. (Detailed mechanistic overview of conjugate addition to electron-deficient systems).

-

Thia-Michael Reactivity

-

Cycloaddition Regioselectivity

- Density Functional Theory Mechanistic Study of the Regioselectivity of 1,3-Dipolar Cycloaddition. (Theoretical grounding for FMO control in similar nitro-substituted systems).

-

Electrophilicity Index Theory

-

The Electrophilicity Index in Organic Chemistry.[3] (Foundational text on quantifying electrophilic power

).

-

Sources

potential applications of Methyl 3-(4-nitrophenyl)prop-2-ynoate in organic synthesis

The following technical guide details the applications and mechanistic behavior of Methyl 3-(4-nitrophenyl)prop-2-ynoate (CAS 7515-15-3), a highly electrophilic internal alkyne used as a premium building block in advanced organic synthesis.

Executive Summary & Chemical Profile

Methyl 3-(4-nitrophenyl)prop-2-ynoate is a "push-pull" electron-deficient alkyne, though more accurately described as a "pull-pull" system . The alkyne core is flanked by two potent electron-withdrawing groups (EWGs): the methyl ester and the para-nitrophenyl moiety. This unique electronic architecture creates a hyper-electrophilic triple bond that significantly outperforms standard phenylpropiolates in reaction kinetics and regiocontrol.

Key Reactivity Drivers:

-

Enhanced Electrophilicity: The p-nitro group lowers the LUMO energy of the

-system, facilitating rapid nucleophilic attack even by weak nucleophiles. -

Regiochemical Bias: While typical propiolates direct nucleophilic attack to the

-carbon (relative to the ester), the p-nitrophenyl group exerts a competing electronic demand. In 1,3-dipolar cycloadditions, this dual activation often leads to high regioselectivity governed by frontier molecular orbital (FMO) interactions.

Reactivity Heatmap[3]

| Reaction Class | Reactivity Level | Key Application |

| 1,3-Dipolar Cycloaddition | Very High | Synthesis of 1,2,3-triazoles, isoxazoles, and pyrazoles (Click Chemistry). |

| Benzannulation | High | Construction of substituted naphthalenes via sulfoxonium ylides.[1] |

| Michael Addition | High | Conjugate addition of amines, thiols, and soft carbon nucleophiles.[2] |

| Diels-Alder | Moderate | Acts as a reactive dienophile for constructing polysubstituted aromatics. |

Core Application: 1,3-Dipolar Cycloadditions (Click Chemistry)

The most prevalent application of Methyl 3-(4-nitrophenyl)prop-2-ynoate is as a dipolarophile in the synthesis of five-membered nitrogen/oxygen heterocycles. The compound's electron deficiency makes it an ideal partner for 1,3-dipoles such as azides, diazo compounds, and nitrile oxides.[2]

Mechanism: Concerted [3+2] Cycloaddition

The reaction follows a concerted, thermally allowed [4

Visualization: Reaction Pathway

The following diagram illustrates the electronic flux during the cycloaddition with an azide.[2]

Caption: Concerted [3+2] cycloaddition pathway showing the bifurcation into regioisomers driven by the electronic influence of the p-nitrophenyl group.

Experimental Protocol: Synthesis of Triazoles via Thermal Cycloaddition